molecular formula C12H13NO2S2 B2983220 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione CAS No. 462069-02-9

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione

Cat. No. B2983220
CAS RN: 462069-02-9
M. Wt: 267.36
InChI Key: QJWNLNJCCBRMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with the thiazolidine core are often used in medicinal chemistry due to their diverse biological activities . The ethoxybenzoyl group is a common moiety in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound like “3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione” would likely involve a thiazolidine ring substituted with a 4-ethoxybenzoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione” would depend on its specific structure. For example, similar compounds like 4-Ethoxybenzoyl chloride have a boiling point of 260.7°C and a density of 1.2 g/cm³ .

Scientific Research Applications

Synthetic Applications in Heterocyclic Compound Formation The compound 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione demonstrates versatility in synthetic organic chemistry, particularly in the formation of heterocyclic compounds. For instance, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were synthesized from α-amino acid ethyl esters containing either hydroxyl or mercapto groups in the β-position by reacting with aromatic aldehydes. These compounds were then dehydrogenated to yield oxazoles and thiazoles, highlighting their potential in synthesizing a broad range of heterocyclic structures (Badr, M., Aly, M. M., Fahmy, A., & Mansour, M. E., 1981).

Antimicrobial Activity 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione derivatives have been studied for their antimicrobial properties. For example, condensation reactions involving 3-acetyl-8-ethoxycoumarin with thiosemicarbazide yielded thiazolidin-4-one derivatives with promising antimicrobial activity. This underscores the potential of these compounds in the development of new antimicrobial agents (Mohamed, H. M., El-Wahab, A. A., Ahmed, K., El-Agrody, A., Bedair, A., Eid, F., & Khafagy, Mostafa M., 2012).

Biological and Pharmacological Studies The biological and pharmacological activities of 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione derivatives have been extensively investigated. For instance, certain derivatives were synthesized to explore their antihyperglycemic activity, where compounds showed significant euglycemic and hypolipidemic activity, surpassing that of known drugs such as troglitazone. This highlights the compound's potential in diabetes and lipid metabolism research (Lohray, B., Bhushan, V., Rao, B., Madhavan, G. R., Murali, N., Rao, K. N., Reddy, A., Rajesh, B., Reddy, P., Chakrabarti, R., Vikramadithyan, R., Rajagopalan, R., Mamidi, R., Jajoo, H., & Subramaniam, S., 1998).

ERK1/2 Inhibitor Development Research into the development of substrate-specific ERK1/2 inhibitors identified analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione as promising candidates. Modifications to the ethoxy substitution on the phenyl ring significantly improved the compounds' functional activities, suggesting a pathway to new cancer therapies (Li, Qianbin, Al-Ayoubi, Adnan M., Guo, T., Zheng, Hui, Sarkar, Aurijit, Nguyen, Tri K., Eblen, S. T., Grant, S., Kellogg, G., & Zhang, Shijun, 2009).

Mechanism of Action

The mechanism of action of “3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione” would depend on its specific biological target. For example, some thiazolidine derivatives are known to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with “3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione” would depend on its specific properties. For example, 4-Ethoxybenzoyl chloride is known to cause skin irritation and serious eye damage .

Future Directions

The future directions for research on “3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione” would likely depend on its biological activity and potential applications. For instance, if it shows promising activity against a particular disease, further studies could be conducted to optimize its structure and improve its efficacy .

properties

IUPAC Name

(4-ethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-2-15-10-5-3-9(4-6-10)11(14)13-7-8-17-12(13)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWNLNJCCBRMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.